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Compound of Interest

Compound Name: 2-(Benzyloxy)butanal

Cat. No.: B12797497

Disclaimer: Direct experimental data for 2-(Benzyloxy)butanal is not readily available in the
public domain. The following information is a technical guide constructed from established
principles of organic chemistry and data from structurally related analogs. All quantitative data
should be considered as estimations.

Introduction

2-(Benzyloxy)butanal is an organic compound featuring a butanal backbone with a benzyloxy
substituent at the alpha-position. This structure combines the reactivity of an aldehyde with the
protective and modifying characteristics of a benzyl ether. While specific research on this

compound is limited, its chemical behavior can be inferred from the properties of its constituent
functional groups and analogous molecules. This guide provides a comprehensive overview of
the predicted chemical properties, potential synthetic routes, and expected reactivity of 2-

(Benzyloxy)butanal, aimed at researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The physical and chemical properties of 2-(Benzyloxy)butanal are anticipated to be influenced
by its aldehyde and benzyloxy functionalities. The molecular weight and the presence of the
benzyl group suggest it is likely a liquid at room temperature with a relatively high boiling point.

Estimated Physicochemical Data
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The following table summarizes the estimated physicochemical properties of 2-

(Benzyloxy)butanal. These values are derived from data for butanal, 2-benzylbutanal, and

other benzyloxy-containing aldehydes.

Property Estimated Value Notes

Molecular Formula C11H1402

Molecular Weight 178.23 g/mol

- ) Estimated based on related
Boiling Point ~230-250 °C
structures.
) Similar to other aromatic

Density ~1.0 g/mL

ethers and aldehydes.

Soluble in common organic
solvents (e.g., ethers,

Solubility chlorinated solvents, aromatic
hydrocarbons). Sparingly
soluble in water.

The hydrophobic benzyl and
butyl groups limit water

solubility.

Appearance Colorless to pale yellow liquid

Typical for many aldehydes.

Synthesis and Experimental Protocols

The synthesis of 2-(Benzyloxy)butanal can be approached through several established

organic chemistry methodologies. The two most plausible routes are the benzylation of 2-

hydroxybutanal and the oxidation of 2-(benzyloxy)butan-1-ol.

Proposed Synthetic Pathways
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Proposed Synthetic Pathways for 2-(Benzyloxy)butanal

Route 1: Benzylation of 2-Hydroxybutanal Route 2: Oxidation of 2-(Benzyloxy)butan-1-ol

2-(Benzyloxy)butan-1-ol

2-Hydroxybutanal

Deprotonation Oxidation

. Mild Oxidizing Agent
Base (e.g., NaH) Benzyl Bromide (e.g., PCC, Swern)

Nugleophilic Attack

2-(Benzyloxy)butanal 2-(Benzyloxy)butanal

Click to download full resolution via product page

Caption: Proposed synthetic routes to 2-(Benzyloxy)butanal.

Detailed Experimental Protocol: Benzylation of 2-
Hydroxybutanal (Hypothetical)

This protocol is a hypothetical procedure based on standard Williamson ether synthesis.

e Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic
stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents, 60%
dispersion in mineral oil) and anhydrous tetrahydrofuran (THF).

 Addition of Alcohol: Cool the suspension to 0 °C in an ice bath. Dissolve 2-hydroxybutanal
(1.0 equivalent) in anhydrous THF and add it dropwise to the sodium hydride suspension via
the dropping funnel over 30 minutes.
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o Alkoxide Formation: Allow the mixture to stir at O °C for 30 minutes, then warm to room
temperature and stir for an additional hour to ensure complete formation of the alkoxide.

e Benzylation: Cool the reaction mixture back to 0 °C. Add benzyl bromide (1.1 equivalents)
dropwise.

» Reaction Completion: Allow the reaction to warm to room temperature and stir overnight.
Monitor the reaction progress by thin-layer chromatography (TLC).

o Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride
solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50
mL).

 Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium
sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash
column chromatography on silica gel.

Chemical Reactivity and Potential Transformations

The reactivity of 2-(Benzyloxy)butanal is dictated by the aldehyde and benzyloxy functional
groups.
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Key Chemical Reactions of 2-(Benzyloxy)butanal

Aldehyde Reactions Benzylo: }/ Group Reactions
A A Y
Oxidation Reduction ¢ Nucleophilic Addition > - . Hydrogenolysis
(e.g., KMnO4, H2CrO4) (e.g., NaBH4, LiAIH4) (e.g., Grignard, organolithium) Wity REEEiEm (e.g., H2, Pd/C)

2-(Benzyloxy)butanoic acid 2-(Benzyloxy)butan-1-ol Substituted Secondary Alcohol é Butane-1,2-diol

Click to download full resolution via product page

Caption: Potential chemical transformations of 2-(Benzyloxy)butanal.

Reactions of the Aldehyde Group

» Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 2-
(benzyloxy)butanoic acid, using common oxidizing agents such as potassium permanganate
or chromic acid.

e Reduction: The aldehyde can be reduced to the primary alcohol, 2-(benzyloxy)butan-1-ol,
using reducing agents like sodium borohydride or lithium aluminum hydride.

» Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by
nucleophiles, such as Grignard reagents or organolithium compounds, to form secondary
alcohols.

o Wittig Reaction: Reaction with a phosphonium ylide (Wittig reagent) will convert the aldehyde
into an alkene.
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Reactions of the Benzyloxy Group

o Hydrogenolysis: The benzyl ether can be cleaved by catalytic hydrogenolysis (e.g., using Hz
gas and a palladium-on-carbon catalyst) to deprotect the hydroxyl group, yielding butane-
1,2-diol.

Spectroscopic Characterization

The structure of 2-(Benzyloxy)butanal can be confirmed using a combination of spectroscopic
techniques. The expected key spectroscopic features are summarized below.
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Technique Expected Features

- Aldehyde proton (CHO): Singlet or triplet
around 0 9.5-9.8 ppm. - Benzyl protons (CesH5):
Multiplet around & 7.2-7.4 ppm. - Benzylic

1H NMR protons (OCHzPh): Singlet or AB quartet around
0 4.5 ppm. - Alpha-proton (CH-O): Multiplet
around 0 3.5-4.0 ppm. - Alkyl protons (CH2CH5):
Multiplets in the upfield region ( 0.9-1.8 ppm).

- Carbonyl carbon (C=0): Signal around & 200-
205 ppm. - Aromatic carbons: Signals between
0 127-138 ppm. - Benzylic carbon (OCHzPh):

13C NMR Signal around & 70-75 ppm. - Alpha-carbon
(CH-0): Signal around & 75-85 ppm. - Alkyl
carbons: Signals in the upfield region (6 10-30
ppm).

- C=0 stretch (aldehyde): Strong absorption
around 1720-1740 cm~1. - C-H stretch
(aldehyde): Two weak bands around 2720 and

IR Spectroscopy 2820 cm™1, - C-O stretch (ether): Strong
absorption around 1100 cm~1, - Aromatic C=C
stretches: Medium absorptions around 1450-
1600 cm~1.

- Molecular lon (M*): Peak at m/z = 178. - Key
M Spect . Fragments: Loss of the ethyl group (m/z = 149),
ass Spectrometr
P Y loss of the benzyl group (m/z = 87), and the

tropylium ion (m/z = 91).

Potential Biological Role and Signaling

Specific biological activities of 2-(Benzyloxy)butanal have not been reported. However, as a
reactive aldehyde, it has the potential to interact with biological systems. Aldehydes are known
to be electrophilic and can react with nucleophilic residues in biomolecules such as proteins
and DNA. This reactivity is a key aspect of the biological activity of many naturally occurring
and synthetic aldehydes.
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General Interaction of Aldehydes with Biomolecules

Reactive Aldehyde
(e.g., 2-(Benzyloxy)butanal)

Electrophilic Attack

Biomolecule
(Protein, DNA)

Covalent Adduct Formation

Alteration of Biological Function
(e.g., Enzyme Inhibition, Cell Signaling)

Click to download full resolution via product page
Caption: Conceptual pathway of aldehyde interaction with biological macromolecules.

The benzyloxy group may influence the lipophilicity and steric profile of the molecule,
potentially affecting its ability to cross cell membranes and interact with specific biological
targets. Further research would be necessary to elucidate any specific pharmacological or
toxicological properties of 2-(Benzyloxy)butanal.

Conclusion

2-(Benzyloxy)butanal is a molecule of interest due to its combination of an aldehyde and a
benzyl ether. While direct experimental data is scarce, a comprehensive understanding of its
chemical properties, reactivity, and potential biological interactions can be formulated based on
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the well-established principles of organic chemistry. This guide provides a foundational
understanding for researchers and developers who may consider this or structurally similar
molecules in their work. The synthetic routes and reaction pathways outlined here offer a
starting point for the practical application and further investigation of this compound.

 To cite this document: BenchChem. [An In-Depth Technical Guide to the Chemical Properties
of 2-(Benzyloxy)butanal]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12797497#2-benzyloxy-butanal-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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